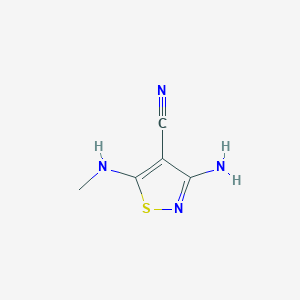
2,6-二溴苯酚
描述
2,6-二溴苯酚是一种有机化合物,分子式为C6H4Br2O。它是一种溴苯酚,其中两个溴原子取代了苯酚环上的第 2 位和第 6 位。 该化合物以其特有的“碘仿样”气味而闻名,并且天然存在于某些海洋生物中 .
科学研究应用
2,6-二溴苯酚在科学研究中有多种应用:
化学: 它用作合成其他有机化合物的中间体。
生物学: 它作为代谢抑制剂和类似生长素的分子。
医学: 研究人员正在探索其潜在的治疗应用。
作用机制
2,6-二溴苯酚的作用机制涉及其与各种分子靶标的相互作用。它可以通过干扰酶促途径而作为代谢抑制剂。 该化合物中的溴原子可以与生物分子形成强烈的相互作用,影响其功能和活性 .
类似化合物:
- 2,4-二溴苯酚
- 2,6-二氯苯酚
- 2,6-二碘苯酚
比较: 2,6-二溴苯酚由于其特定的取代模式和溴原子的存在而具有独特的性质,赋予其独特的化学和物理性质。与 2,4-二溴苯酚相比,由于溴原子的位置不同,它具有不同的反应性和应用。 类似地,2,6-二氯苯酚和 2,6-二碘苯酚具有不同的卤素原子,导致其化学行为和用途有所不同 .
准备方法
合成路线和反应条件: 2,6-二溴苯酚可以通过苯酚的溴化合成。一种常见的方法是使用 N-溴代琥珀酰亚胺 (NBS) 作为溴化剂。反应通常在二氯甲烷等溶剂中进行,以 N,N-二异丙基胺作为碱。反应过程如下:
- 将苯酚溶解在二氯甲烷中。
- 将 N-溴代琥珀酰亚胺缓慢加入溶液中,持续 3 小时 .
工业生产方法: 在工业环境中,2,6-二溴苯酚是通过在受控条件下对苯酚进行溴化来生产的。 该工艺涉及在催化剂存在下使用溴或溴化剂,以确保高产率和纯度 .
化学反应分析
反应类型: 2,6-二溴苯酚会发生各种化学反应,包括:
取代反应: 溴原子可以被其他官能团取代。
氧化和还原反应: 酚羟基可以被氧化形成醌类化合物,或被还原形成氢醌类化合物。
常用试剂和条件:
取代: 氢氧化钠或碳酸钾等试剂可用于促进取代反应。
氧化: 高锰酸钾或过氧化氢等氧化剂通常被使用。
还原: 硼氢化钠或氢化铝锂等还原剂被使用。
主要产物:
取代: 产物包括各种取代的苯酚。
氧化: 产物包括二溴醌。
还原: 产物包括二溴氢醌.
相似化合物的比较
- 2,4-Dibromophenol
- 2,6-Dichlorophenol
- 2,6-Diiodophenol
Comparison: 2,6-Dibromophenol is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct chemical and physical properties. Compared to 2,4-Dibromophenol, it has different reactivity and applications due to the position of the bromine atoms. Similarly, 2,6-Dichlorophenol and 2,6-Diiodophenol have different halogen atoms, leading to variations in their chemical behavior and uses .
属性
IUPAC Name |
2,6-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIZLKDLDKIHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59779-25-8 | |
| Record name | Phenol, 2,6-dibromo-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59779-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0060561 | |
| Record name | 2,6-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,6-Dibromophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
255 °C; 162 °C at 21 mm Hg | |
| Record name | 2,6-DIBROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol, ether | |
| Record name | 2,6-DIBROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water | |
CAS No. |
608-33-3 | |
| Record name | 2,6-Dibromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIBROMOPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIBROMOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27MIP05EAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-DIBROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dibromophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56.5 °C, 56 - 57 °C | |
| Record name | 2,6-DIBROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,6-Dibromophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-dibromophenol?
A1: The molecular formula of 2,6-dibromophenol is C6H4Br2O, and its molecular weight is 251.90 g/mol.
Q2: What are the key spectroscopic characteristics of 2,6-dibromophenol?
A2: 2,6-Dibromophenol can be characterized using various spectroscopic techniques:
- NMR: Characteristic peaks in (1)H and (13)C NMR spectra help identify the compound and its purity. []
- Mass Spectrometry: Analysis of the mass-to-charge ratio of ions confirms the molecular weight and fragmentation pattern. [, , , , , , ]
- UV-Vis Spectroscopy: Absorption bands in the ultraviolet-visible region provide insights into electronic transitions. []
- Infrared Spectroscopy: Absorption bands correspond to specific molecular vibrations, aiding in structural identification. []
Q3: What are the material compatibility concerns with 2,6-dibromophenol?
A3: As a halogenated organic compound, 2,6-dibromophenol may interact with certain materials, particularly plastics and polymers. Specific compatibility data would depend on the application and conditions.
Q4: Does 2,6-dibromophenol exhibit any catalytic properties?
A5: While not a catalyst itself, 2,6-dibromophenol can be a precursor for synthesizing molecules with catalytic properties. For example, bis(alkyltelluro)phenols, synthesized from 2,6-dibromophenol, show significant glutathione peroxidase-like activity. []
Q5: How is computational chemistry used to study 2,6-dibromophenol?
A6: Computational methods like Molecular Orbital calculations help understand the degradation pathways and reactivity of 2,6-dibromophenol. [] Additionally, QSAR models using descriptors like logP and pKa predict the developmental toxicity of 2,6-dibromophenol and other halogenated DBPs. []
Q6: How do structural modifications of 2,6-dibromophenol influence its activity?
A7: The position and nature of substituents significantly impact the bioactivity of 2,6-dibromophenol. For example, the presence of bromine atoms at the 2,6 positions is crucial for the inhibitory activity of 2,6-dibromophenol against the enzyme 2,6-dichlorohydroquinone 1,2-dioxygenase. []
Q7: Are there specific regulations regarding the handling and disposal of 2,6-dibromophenol?
A7: As a halogenated organic compound, 2,6-dibromophenol falls under various SHE regulations, including those related to handling, storage, and disposal. Consult relevant local and international guidelines for specific requirements.
Q8: How does 2,6-dibromophenol enter the environment?
A8: Sources of 2,6-dibromophenol in the environment include:
- Wastewater Treatment: It can be formed as a byproduct during chlorination of saline sewage effluents. []
- Industrial Processes: Residual 2,6-dibromophenol might be released from manufacturing industries that use it as a flame retardant. []
- Degradation of Other Compounds: It can be a degradation product of other brominated flame retardants like tetrabromobisphenol A (TBBPA). [, ]
Q9: What are the ecotoxicological effects of 2,6-dibromophenol?
A12: While 2,6-dibromophenol has shown relatively lower developmental toxicity compared to some other halogenated DBPs in studies with marine polychaete Platynereis dumerilii, more research is needed to understand its full ecotoxicological impact. []
Q10: What strategies can mitigate the negative environmental impact of 2,6-dibromophenol?
A10: Potential strategies include:
- Wastewater Treatment Optimization: Implementing advanced treatment technologies like ozonation or activated carbon adsorption can effectively remove 2,6-dibromophenol from wastewater. []
- Bioremediation: Utilizing specific microbial communities capable of degrading 2,6-dibromophenol could be a sustainable solution. []
Q11: How is 2,6-dibromophenol analyzed in environmental and biological samples?
A11: Various analytical techniques are employed for the detection and quantification of 2,6-dibromophenol:
- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for separating and identifying volatile compounds, often coupled with mass spectrometry for accurate quantification. [, , , , , , ]
- High-Performance Liquid Chromatography (HPLC): Suitable for analyzing non-volatile or thermally labile compounds, often coupled with UV or mass spectrometric detection. [, , ]
- Capillary Zone Electrophoresis (CZE): Offers high resolution and sensitivity for separating and analyzing charged molecules like 2,6-dibromophenol. []
Q12: How are analytical methods validated for 2,6-dibromophenol analysis?
A15: Method validation involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, and robustness to ensure the reliability and reproducibility of analytical results. []
Q13: Are there alternatives to 2,6-dibromophenol in its various applications?
A13: Yes, exploring safer and more sustainable alternatives is crucial. Potential substitutes depend on the specific application:
Q14: How can waste containing 2,6-dibromophenol be managed?
A14: Responsible waste management is crucial. Potential strategies include:
Q15: What resources are available to support research on 2,6-dibromophenol?
A15: Numerous resources support research on 2,6-dibromophenol and related compounds:
Q16: What are some historical milestones in the research of 2,6-dibromophenol?
A16:
- Early Identification: 2,6-Dibromophenol was first identified as the source of an iodoform-like off-flavor in Australian prawns in the 1970s. [, ]
- Biodegradation Research: Discoveries of anaerobic bacterial species capable of degrading 2,6-dibromophenol through reductive dehalogenation marked significant progress in understanding its environmental fate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
